

# Acute and chronic toxicity of Imazalil in mammalian models

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An In-depth Technical Guide on the Acute and Chronic Toxicity of **Imazalil** in Mammalian Models

#### Introduction

Imazalil is a systemic imidazole fungicide widely utilized in agriculture to control a broad spectrum of fungi on fruits, vegetables, and ornamental plants.[1] It is also employed as a seed dressing and for post-harvest treatment to prevent storage decay.[1] Its mode of action involves the inhibition of sterol biosynthesis in fungi.[2] Given its widespread use, a thorough understanding of its toxicological profile in mammalian systems is crucial for risk assessment and ensuring human safety. This technical guide provides a comprehensive overview of the acute and chronic toxicity of Imazalil in various mammalian models, detailing experimental protocols and mechanisms of action.

## **Acute Toxicity**

**Imazalil** is classified as moderately toxic upon acute oral exposure.[1] Clinical signs of acute intoxication in animal models include tremors, ataxia, sedation, salivation, and muscle incoordination.[1][3]

Table 1: Acute Toxicity of Imazalil in Mammalian Models



Species	Route of Administration	LD50 Value	Purity	Reference
Rat	Oral	227 - 343 mg/kg bw	97-99.9%	[1][4]
Rat	Oral (20% EC formulation)	374 - 362 mg/kg bw (M/F)	20% EC	[3]
Rat	Dermal	4200 - 4880 mg/kg bw	N/A	[1]
Rat	Intraperitoneal	155 - 288 mg/kg bw (F/M)	N/A	[3]
Dog	Oral	>640 mg/kg bw	N/A	[1]
Rabbit	Dermal	4200 mg/kg bw	N/A	[5]

## **Chronic Toxicity**

Long-term exposure to **Imazalil** has been shown to primarily affect the liver and nervous system.[1] Studies in various mammalian species have established No-Observed-Adverse-Effect Levels (NOAEL) and Lowest-Observed-Adverse-Effect Levels (LOAEL) for chronic exposure.

Table 2: Chronic Toxicity of Imazalil in Mammalian Models



Species	Duration	Route	NOAEL	LOAEL	Key Observati ons at LOAEL	Referenc e
Rat	14 weeks	Dietary	0.4 mg/kg/day	>0.4 mg/kg/day	Slight liver, body weight, and bilirubin changes at higher doses.[1]	[1]
Rat	24 months	Dietary	5 mg/kg/day	20 mg/kg/day	Decreased body weight gain, decreased plasma albumin, liver pathology.	[2]
Rat	28 days	Oral gavage	N/A	N/A	Increased liver weight, hepatocell ular hypertroph y.[6][7]	[6][7]
Mouse	15 weeks	Drinking water	N/A	0.1 mg/kg/day	Ballooning degenerati on of hepatocyte s, oxidative stress, disordered	[8]



					bile acid metabolism .[8]	
Mouse	3 months	Dietary	12 mg/kg/day	46 mg/kg/day	Increased liver weight, centrilobula r hepatocyte hypertroph y.[4]	[4]
Dog	2 years	Dietary	0.5 mg/kg/day	>0.5 mg/kg/day	No compound or dose- related effects observed. [1]	[1]
Dog	12 months	Oral (capsule)	2.5 mg/kg/day	20 mg/kg/day	Clinical signs, decreased body weight gain, changes in serum chemistry. [2][4]	[2][4]
Rabbit	21 days	Dermal	40 mg/kg/day	160 mg/kg/day	Reduced creatinine, specific gravity, and urobilinoge n in urine (males).[2]	[2]



# **Reproductive and Developmental Toxicity**

Imazalil has been investigated for its potential effects on reproduction and development. In a two-generation reproductive toxicity study in rats, the NOAEL for parental toxicity was 20 mg/kg bw/day, based on reduced maternal weight gain and hepatotoxicity at higher doses.[2] The NOAEL for offspring toxicity was also 20 mg/kg bw/day, with decreased numbers of live pups observed at 80 mg/kg bw/day.[2] Developmental toxicity studies in rats indicated a developmental NOAEL of 40 mg/kg bw/day, with increased resorptions and decreased fetal body weight at 80 mg/kg bw/day.[9] In rabbits, the developmental toxicity NOAEL was established at 5 mg/kg bw/day.[2]

# Experimental Protocols Chronic Oral Toxicity Study in Rats (28-Day)

This protocol is a generalized representation based on methodologies described in the literature.[6]

- Test Animals: Young adult female Wistar rats (Crl:WI) are used. Female rats were chosen based on previous studies showing a higher sensitivity to ImazaliI-induced liver weight increase.[6]
- Acclimatization: Animals are acclimatized to laboratory conditions for at least one week, during which they are weighed and monitored for health.[6]
- Housing: Rats are maintained under conventional laboratory conditions with a 12-hour light/dark cycle, controlled temperature (22 ± 2°C), and humidity (55 ± 15%).[6]
- Dosing: The test substance, Imazalil, is suspended in a 0.5% aqueous solution of carboxymethyl-cellulose.[6] The formulation is administered daily via oral gavage for 28 consecutive days.[6] A control group receives the vehicle only.[6] Multiple dose groups are established, ranging from a toxicological reference value to a dose expected to produce clear effects.[6]
- Observations and Endpoints:
  - Clinical Signs: Daily observations for signs of toxicity.

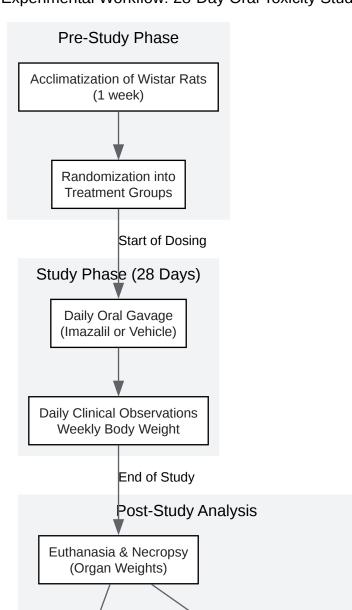






- Body Weight and Food Consumption: Measured weekly.
- Pathology: At the end of the study, animals are euthanized, and a full necropsy is performed. Organ weights (especially liver) are recorded.
- Histopathology: Tissues, particularly the liver, are collected, preserved in formalin, and processed for microscopic examination to identify cellular changes like hypertrophy and degeneration.[6][7]
- Transcriptomics: For mechanistic insights, liver tissue may be subjected to RNA sequencing to analyze changes in gene expression profiles.[6]





Experimental Workflow: 28-Day Oral Toxicity Study

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Transcriptomics (RNA-Seq)

(Gene Expression)

Workflow for a 28-day oral toxicity study in rats.

# **Mechanism of Action and Signaling Pathways**

Histopathology

(Liver Tissue)







The primary mode of action for **Imazalil**'s fungicidal activity is the inhibition of sterol  $14\alpha$ -demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[5] In mammals, this enzyme is involved in the conversion of lanosterol to cholesterol precursors.[5]

The hepatotoxicity observed in mammalian models is a significant aspect of **Imazalil**'s toxicological profile.[7][8] Chronic exposure in mice has been shown to induce oxidative stress and disrupt bile acid metabolism.[8] Transcriptome analysis of liver tissue from exposed mice revealed significant alterations in pathways related to drug metabolism, RNA transport, and bile secretion.[8] Furthermore, studies in rats suggest that **Imazalil** can induce liver effects through a phenobarbital-like mode of action, which involves the activation of nuclear receptors like the Constitutive Androstane Receptor (CAR), leading to the induction of cytochrome P450 enzymes, hepatocellular hypertrophy, and, at high doses, potential tumor formation in rodents. [2] This rodent-specific mode of action is considered to have low relevance to humans.[2]



# Hepatocyte Imazalil Exposure Disruption of Activation of Nuclear Receptors (e.g., CAR) Bile Acid Metabolism Induction of Cytochrome P450 Enzymes **Increased Reactive** Oxygen Species (ROS) Toxicological Outcomes Hepatocellular Oxidative Stress Hypertrophy Cellular Degeneration

#### Proposed Mechanism of Imazalil-Induced Hepatotoxicity

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ImazaliI's proposed mechanism of hepatotoxicity.

### Conclusion

**Imazalil** exhibits moderate acute oral toxicity in mammalian models. Chronic exposure primarily targets the liver, with effects including increased organ weight, hepatocellular



hypertrophy, and biochemical alterations.[6][7][8] The mechanism of hepatotoxicity appears to involve the induction of metabolic enzymes via nuclear receptor activation and the generation of oxidative stress.[2][8] While **Imazalil** has shown reproductive and developmental effects at high doses, clear NOAELs have been established. The available data, derived from a range of studies in different mammalian species, provide a robust basis for the risk assessment of **Imazalil**.

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